DEA NONOate

Description

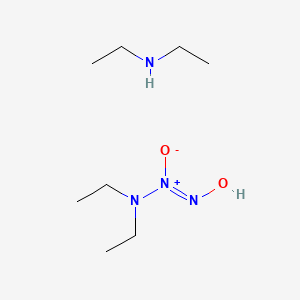

Structure

2D Structure

Properties

IUPAC Name |

(Z)-diethylamino-hydroxyimino-oxidoazanium;N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O2.C4H11N/c1-3-6(4-2)7(9)5-8;1-3-5-4-2/h8H,3-4H2,1-2H3;5H,3-4H2,1-2H3/b7-5-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWUDVHLRZWMBE-YJOCEBFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.CCN(CC)[N+](=NO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCC.CCN(CC)/[N+](=N/O)/[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048741 | |

| Record name | 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine diethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022899-94-0, 372965-00-9, 56329-27-2 | |

| Record name | Diethylamine nitric oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022899940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine diethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylamine NONOate diethylammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 372965-00-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLAMINE NITRIC OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YVY01CY6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nitric Oxide Release Kinetics and Mechanisms from Diethylamine Nonoate

First-Order Decomposition Kinetics of Diethylamine (B46881) NONOate

The decomposition of Diethylamine NONOate in aqueous solutions to release nitric oxide is characterized by first-order kinetics. nih.govfrontiersin.orguni-due.de This process is spontaneous under physiological conditions and involves the proton-catalyzed breakdown of the NONOate structure, yielding nitric oxide and the parent amine, diethylamine. nih.govuni-due.de The rate of this decomposition is dependent on the compound's structure, pH, and temperature. frontiersin.orguni-due.de

The decomposition rate constant for DEA NONOate at pH 7.4 and 37°C has been determined to be 0.47 ± 0.10 min⁻¹. nih.gov This corresponds to a short half-life, making it suitable for experiments requiring a rapid burst of NO. The half-life (t₁/₂) of this compound in 0.1 M phosphate (B84403) buffer at pH 7.4 is approximately 2 minutes at 37°C and 16 minutes at room temperature (22-25°C). nih.govfocusbiomolecules.com This predictable, first-order decay allows for the controlled generation of NO in experimental settings. frontiersin.org

Influence of Physiologically Relevant Parameters on Nitric Oxide Release

The rate of nitric oxide liberation from this compound is highly sensitive to environmental parameters, particularly pH and temperature.

The decomposition of this compound is markedly dependent on pH. nih.govfrontiersin.org The compound exhibits relative stability in alkaline solutions (pH > 8.0), which allows for the preparation of stock solutions, typically in 0.01 M NaOH, that can be stored for short periods. researchgate.netglpbio.comwikipedia.org The release of NO is initiated by lowering the pH. wikipedia.org As the pH decreases and proton concentration increases, the rate of decomposition accelerates significantly. frontiersin.org At a physiological pH of 7.4, the compound releases NO with a half-life of just a few minutes. nih.govfocusbiomolecules.com At a pH of 5.0, the decomposition is almost instantaneous. focusbiomolecules.comglpbio.comwikipedia.org This pH-dependent behavior is a key feature of NONOates, allowing for triggered NO release by adjusting the acidity of the medium. wikipedia.org

Temperature is another critical factor influencing the rate of NO release from this compound. frontiersin.org An increase in temperature leads to a faster decomposition rate and a shorter half-life. For instance, the half-life of this compound at pH 7.4 decreases from 16 minutes at room temperature (22-25°C) to 2 minutes at 37°C. nih.govfocusbiomolecules.com This temperature sensitivity is quantifiable through the decomposition activation energy, which for this compound has been found to be approximately 100 kJ/mol. nih.gov This significant dependence on temperature underscores the importance of precise temperature control in experiments utilizing this compound to ensure reproducible NO release profiles.

| Temperature | Half-life (t₁/₂) | Source |

|---|---|---|

| 37°C | 2 minutes | nih.govfocusbiomolecules.com |

| 22-25°C (Room Temperature) | 16 minutes | nih.govfocusbiomolecules.com |

Stoichiometry of Nitric Oxide Release from Diethylamine NONOate Decomposition

The stoichiometry of NO release refers to the number of moles of NO generated per mole of the parent NONOate compound upon decomposition. For this compound, experimental measurements have shown that it liberates approximately 1.5 moles of NO for every mole of the compound that decomposes. nih.govnih.govmdpi.comtandfonline.com This value is a crucial parameter for calculating the total amount of NO that can be delivered to a system from a given concentration of the donor compound. While theoretically, diazeniumdiolates can release up to two molecules of NO, the actual yield can vary depending on the specific structure of the NONOate. frontiersin.orgmdpi.com

Comparative Analysis of Nitric Oxide Release Profiles with Other NONOates

The family of NONOates includes a variety of compounds with widely differing NO release kinetics. This compound is considered a fast-releasing donor. A comparative analysis highlights this characteristic. For example, PROLI NONOate has an extremely short half-life of about 1.8 seconds at 37°C, while DETA NONOate is a much slower donor, with a half-life of 20 hours at the same temperature. frontiersin.orgnih.gov PAPA NONOate and SPERM NONOate also have distinct release profiles. This wide range of half-lives, from seconds to days, allows researchers to select a specific NONOate to mimic different physiological patterns of NO production. frontiersin.orguni-due.de

| NONOate | Half-life (t₁/₂) | Moles of NO Released per Mole of Compound | Source |

|---|---|---|---|

| PROLI NONOate | ~1.8 seconds | 2.0 | frontiersin.orgnih.gov |

| This compound | ~2 minutes | 1.5 | nih.govtandfonline.com |

| PAPA NONOate | ~15 minutes | 2.0 | nih.govtandfonline.com |

| SPERM NONOate | ~39 minutes | 2.0 | nih.govnih.gov |

| DETA NONOate | ~20 hours | 2.0 | nih.govglpbio.com |

Computational Modeling of Nitric Oxide Concentration Dynamics in Experimental Systems

Accurate modeling of the rate of NO release is essential for predicting the resulting NO concentrations in experimental systems. nih.gov Computational models for this compound utilize its first-order decomposition kinetics. nih.gov These models incorporate key parameters such as the first-order decomposition rate constant (k) and the stoichiometric value of NO released per mole of decomposed NONOate (1.5). nih.gov By inputting these parameters, researchers can simulate the temporal NO concentration profile in various solutions, such as phosphate buffers and culture media. nih.gov Such modeling has shown excellent agreement between predicted and experimentally measured NO concentrations. nih.gov Furthermore, more advanced computational studies focus on modeling the dissociation kinetics at a quantum mechanical level, which can help in understanding the underlying mechanisms and in designing new NONOates with tailored release properties. nih.gov

Mechanistic Elucidation of Diethylamine Nonoate Mediated Biological Effects

Nitric Oxide-Dependent Signaling Pathways

The canonical pathway initiated by NO, and consequently by DEA NONOate, involves the activation of soluble guanylyl cyclase (sGC). nih.govresearchgate.net sGC, a heterodimeric enzyme, is the primary receptor for NO. nih.gov Upon binding of NO to the heme moiety of sGC, the enzyme undergoes a conformational change, leading to a significant increase in its catalytic activity. This results in the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). nih.govresearchgate.net

The elevation of intracellular cGMP levels subsequently activates cGMP-dependent protein kinase (PKG). nih.govnih.gov Research has shown that this compound can dose-dependently increase intracellular cGMP. nih.gov This activation of the sGC-cGMP-PKG pathway is a central mechanism for many of the downstream effects of this compound. For instance, in human mast cells, the inhibitory effects of this compound on the release of histamine (B1213489), eicosanoids, and cytokines are mediated through this pathway. nih.gov The effects were reversed by inhibitors of sGC and PKG, confirming the pathway's involvement. nih.gov Similarly, in vascular smooth muscle, this compound-induced relaxation is largely dependent on this cGMP-dependent pathway. researchgate.netnih.gov

Table 1: this compound and the sGC-cGMP-PKG Pathway

| Cell/Tissue Type | Effect of this compound | Key Findings | References |

|---|---|---|---|

| Human Mast Cells | Inhibition of histamine, eicosanoid, and cytokine release | Increased intracellular cGMP; effects reversed by sGC and PKG inhibitors. | nih.gov |

| Rat Small Mesenteric Artery | Vasorelaxation | Relaxation attenuated by an sGC inhibitor. | researchgate.netfrontiersin.org |

| Rat Aorta | Vasorelaxation | cGMP-dependent relaxation involving BKCa channel activation. | nih.gov |

| Guinea Pig Cochlea Supporting Cells | Attenuation of ATP-evoked calcium increase | Effect mimicked by a cGMP analog and blocked by sGC and PKG inhibitors. | umich.edu |

This compound has been shown to modulate cellular processes related to adenosine (B11128) triphosphate (ATP). In rat forebrain neurons, exposure to this compound led to a significant decrease in intracellular ATP content. nih.gov This reduction in ATP was accompanied by an increase in the concentration of adenosine monophosphate (AMP) and adenosine. nih.gov

Furthermore, in supporting cells of the guinea pig cochlea, this compound attenuates the increase in intracellular calcium that is typically evoked by ATP. umich.edu This effect is mediated through the NO/cGMP/PKG pathway, as it was blocked by inhibitors of sGC and PKG. umich.edu In mouse Leydig cells, while basal levels of NO were insufficient to alter ATP-evoked currents, the addition of an NO precursor positively modulated these currents through a mechanism involving the NO/cGMP signaling pathway. semanticscholar.org Conversely, co-incubation of the sympathetic neurotransmitter norepinephrine (B1679862) with this compound decreased its biological activity, while the vasoconstrictive ability of ATP remained unaffected. nih.gov

Table 2: Modulation of ATP-Related Activity by this compound

| System Studied | Effect of this compound | Underlying Mechanism | References |

|---|---|---|---|

| Rat Forebrain Neurons | Decreased intracellular ATP content | Associated with ATP hydrolysis. | nih.gov |

| Guinea Pig Cochlea Supporting Cells | Attenuation of ATP-evoked intracellular calcium increase | Mediated by the NO/cGMP/PKG pathway. | umich.edu |

| Rat Mesenteric Arterial Bed | No effect on the vasoconstrictive ability of ATP | Direct chemical interaction with norepinephrine, but not ATP. | nih.gov |

This compound influences the activity of calcium-activated potassium (KCa) channels, which are crucial for regulating membrane potential and cellular excitability. In the rat small mesenteric artery, the relaxation induced by this compound involves both cGMP-dependent and cGMP-independent mechanisms that can lead to the activation of potassium channels. researchgate.net Specifically, the relaxation was attenuated by a blocker of large-conductance calcium-activated potassium channels (BKCa). researchgate.net

In cerebral arteries, NO-dependent relaxation is linked to the activation of BKCa channels. researchgate.net Studies on isolated cerebral arteries have shown that this compound-induced relaxation is inhibited by iberiotoxin, a selective blocker of BKCa channels. researchgate.net Furthermore, in neurons of Helisoma trivolvis, NO donors, including this compound, cause a prolonged depolarization of the membrane potential by inhibiting two types of Ca2+-activated K+ channels: apamin-sensitive (small conductance, SK) and iberiotoxin-sensitive (large conductance, BK) channels. plos.orgtandfonline.com This inhibition leads to increased neuronal excitability. plos.org The activation of BKCa channels by NO can occur through both cGMP-dependent phosphorylation and direct, cGMP-independent mechanisms. nih.gov

Table 3: this compound and Calcium-Activated Potassium Channels

| Cell/Tissue Type | Channel Type | Effect of this compound | Mechanism | References |

|---|---|---|---|---|

| Rat Small Mesenteric Artery | Large Conductance (BKCa) | Activation (leading to relaxation) | Both cGMP-dependent and -independent pathways. | researchgate.net |

| Cerebral Arteries | Large Conductance (BKCa) | Activation (leading to relaxation) | Inhibited by selective BKCa blockers. | researchgate.net |

| Helisoma B19 Neurons | Small (SK) and Large (BK) Conductance | Inhibition (leading to depolarization) | Direct effect on channels. | plos.org |

| Rat Aorta Smooth Muscle | Large Conductance (BKCa) | Activation (contributes to relaxation) | cGMP-dependent pathway. | nih.gov |

This compound is a potent modulator of the mitogen-activated protein kinase (MAPK) signaling cascades, which are critical in regulating cellular processes like inflammation, stress responses, and cell fate decisions. nih.govnih.gov

A consistent finding across various cell types is that this compound activates the stress-activated MAPKs, namely p38 and c-Jun N-terminal kinase (JNK). nih.govcapes.gov.brresearchgate.net In RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), simultaneous treatment with this compound enhanced and prolonged the phosphorylation of both JNK and p38. nih.govcapes.gov.br Interestingly, this compound alone was sufficient to induce the phosphorylation of JNK and p38 in these cells. nih.govcapes.gov.br

In human U2OS cells, this compound treatment confirmed that NO activates p38 and JNK in a dose-dependent manner, with the response peaking around 30 minutes after treatment. nih.govresearchgate.net This activation was found to be mediated by the MAP3K ZAKα, indicating a ribotoxic stress response, rather than through oxidative stress-related pathways. nih.gov The activation of p38 and JNK by S-nitroso-hAAT, a related NO-modifying agent, has also been observed in macrophages. frontiersin.org

Table 4: this compound and MAPK Activation

| Cell Type | Condition | Effect on p38 | Effect on JNK | References |

|---|---|---|---|---|

| RAW 264.7 Macrophages | With LPS | Enhanced and prolonged phosphorylation | Enhanced and prolonged phosphorylation | nih.govcapes.gov.br |

| RAW 264.7 Macrophages | Alone | Induced phosphorylation | Induced phosphorylation | nih.govcapes.gov.br |

| U2OS Cells | Alone | Dose-dependent activation | Dose-dependent activation | nih.govresearchgate.net |

| Human Mast Cells | Anti-IgE induced | Reduced activation | Reduced activation | nih.gov |

However, in other contexts, the role of NO is more nuanced. In RAW 264.7 macrophages, this compound was shown to prolong the LPS-induced degradation of IκBα, the inhibitory subunit of NF-κB. nih.govcapes.gov.br This action correlated with an increase in the nuclear levels of the p50 and p65 subunits of NF-κB and enhanced DNA-binding activity, suggesting an enhancement of the NF-κB response under these conditions. capes.gov.br Studies have also reported a biphasic effect, where low concentrations of this compound enhance NF-κB activity, while higher concentrations are inhibitory. aai.org Furthermore, NO can inhibit NF-κB activity through the activation of AMP-activated protein kinase (AMPK), which in turn inhibits IκB kinase (IKK) activity. plos.org

Table 5: Effect of this compound on NF-κB Signaling

| Cell Type | Condition | Effect | References |

|---|---|---|---|

| Human Mast Cells | Anti-IgE induced | Inhibition of NF-κB phosphorylation | nih.govfrontiersin.org |

| RAW 264.7 Macrophages | With LPS | Prolonged IκBα degradation, enhanced NF-κB activity | nih.govcapes.gov.br |

| RAW 264.7 Macrophages | With LPS | Biphasic: low concentrations enhance, high concentrations inhibit NF-κB activity | aai.org |

| Endothelial Cells | TNF-α induced | Attenuation of NF-κB activation via AMPK | plos.org |

Effects on Ribosomal Surveillance Mechanisms and Ribosome Collision

A sudden increase in the cellular signaling molecule nitric oxide (NO), such as that produced by the decomposition of Diethylamine (B46881) NONOate (this compound), has been shown to decrease translational activity and lead to ribosome collision in human cell lines. researchgate.netnih.gov This disruption in protein synthesis activates ribosomal surveillance and rescue pathways. researchgate.netnih.govexlibrisgroup.com

When protein translation is impaired, ribosomes can stall and collide, a phenomenon that signals for the activation of cellular stress responses. researchgate.netexlibrisgroup.com Research indicates that NO-induced ribosome collision is linked to the activation of the ribotoxic stress response. This response involves the ZAKα-mediated activation of the p38 and JNK kinases. researchgate.netnih.gov Furthermore, the production of NO is associated with two well-documented responses to ribosome collision: the ZNF598-mediated ubiquitination of the ribosomal protein RPS10 and the GCN2-mediated activation of the integrated stress response. researchgate.netnih.gov These findings suggest a novel function for NO as a trigger of ribosome collision and the subsequent engagement of ribosomal surveillance mechanisms within human cells. researchgate.netnih.gov

| Research Finding | Cellular Response | Associated Molecules |

| A burst of nitric oxide (NO) reduces translational activity. researchgate.netnih.gov | Ribosome Collision | - |

| Ribosome collision activates the ribotoxic stress response. researchgate.netnih.gov | Activation of p38 and JNK kinases | ZAKα |

| NO production is associated with responses to ribosome collision. researchgate.netnih.gov | Ubiquitination of ribosomal protein RPS10 | ZNF598 |

| NO production is associated with responses to ribosome collision. researchgate.netnih.gov | Activation of the integrated stress response | GCN2 |

Regulation of Integrin Affinity and Cell De-adhesion

The nitric oxide/cGMP signaling pathway, which can be initiated by NO donors like this compound, plays a significant role in regulating the affinity of integrins, such as α4β1-integrin (VLA-4), and promoting cell de-adhesion. haematologica.orgnih.gov This pathway can dramatically decrease the upregulation of VLA-4 ligand-binding affinity when triggered before inside-out integrin activation. nih.gov Moreover, if induced after integrin activation, it rapidly down-modulates VLA-4 affinity. nih.gov

This modulation of integrin affinity is a key mechanism for inducing cell de-adhesion, a process critical for the mobilization of hematopoietic progenitor and stem cells. nih.gov The effect is not due to direct S-nitrosylation but is an intracellular mechanism. nih.gov Pharmacological stimulation with NO donors like this compound has been shown to significantly reduce the adhesion of neutrophils from individuals with sickle cell disease to fibronectin and ICAM-1. haematologica.org This anti-adhesive effect is mediated through a cGMP-dependent signaling pathway, as demonstrated by the reversal of this effect by a guanylate cyclase inhibitor. haematologica.orgnih.gov

The regulation of integrin affinity occurs through conformational changes in the integrin molecule. researchgate.netmdpi.com Integrins can exist in different states of affinity for their ligands, and the NO/cGMP pathway appears to actively down-regulate the affinity state of the VLA-4 integrin's ligand-binding pocket. nih.gov This provides a molecular basis for the anti-adhesive properties of nitric oxide donors. nih.gov

| Agent | Effect on Integrin | Cellular Outcome |

| This compound | Decreases VLA-4 affinity | Reduced neutrophil adhesion haematologica.org |

| This compound | Down-regulates VLA-4 ligand-binding affinity | Cell de-adhesion nih.gov |

Interactions with Reactive Oxygen and Nitrogen Species

Peroxynitrite (ONOO-) Formation and Detoxification Systems

The simultaneous presence of nitric oxide (NO) and superoxide (B77818) (O₂⁻), which can be generated from various biological and chemical sources, leads to the rapid formation of peroxynitrite (ONOO⁻), a potent and damaging reactive nitrogen species. portlandpress.combiorxiv.orgnih.gov The reaction between NO and O₂⁻ to form peroxynitrite is diffusion-controlled and significantly faster than the enzymatic dismutation of superoxide, suggesting that peroxynitrite can be abundantly formed under conditions of oxidative and nitrosative stress. biorxiv.org this compound serves as a donor of NO, which can then react with superoxide to generate peroxynitrite. portlandpress.com

While the formation of peroxynitrite is a key aspect of nitrosative stress, organisms have developed detoxification systems. portlandpress.com Some studies suggest that certain bacteria may possess efficient peroxynitrite detoxification mechanisms. portlandpress.com For instance, in Neisseria meningitidis, the expected increased toxicity from combined exposure to NO and superoxide donors was not observed, hinting at an effective ONOO⁻ detoxification system. portlandpress.com However, even in mutant strains lacking potential peroxynitrite detoxification enzymes, a protective effect of NO was still noted. portlandpress.com In plants, peroxiredoxins have been identified as efficient thiol-based systems for detoxifying peroxynitrite. nih.govresearchgate.net

| Species | Role | Interaction with this compound |

| Peroxynitrite (ONOO⁻) | Reactive Nitrogen Species | Formed from the reaction of NO (released by this compound) and superoxide. portlandpress.combiorxiv.org |

| Peroxiredoxins | Detoxification Enzyme | Can reduce and detoxify peroxynitrite. nih.govresearchgate.net |

Modulation of Reactive Oxygen Species (ROS) Production

Nitric oxide (NO), released from donors such as this compound, can modulate the production of reactive oxygen species (ROS). frontiersin.orguib.no The interaction is complex, with NO capable of both contributing to and inhibiting ROS production depending on the cellular context. uib.nonih.gov For instance, NO can react with superoxide to form peroxynitrite, thereby being implicated in the generation of reactive species. uib.no

Conversely, NO has been shown to inhibit the activity of NADPH oxidase, a major enzyme responsible for ROS production. frontiersin.orgnih.gov This inhibitory effect on superoxide production can have protective consequences in conditions like atherosclerosis where excessive vascular oxidative stress is a pathogenic feature. frontiersin.org The release of NO from activated macrophages can lead to their functional suppression and a marked inhibition of ROS production. uib.no This dual role highlights the intricate balance of redox signaling within cells.

| Modulator | Effect on ROS Production | Key Enzyme/Pathway Affected |

| This compound (as NO donor) | Inhibition | NADPH oxidase frontiersin.orgnih.gov |

| This compound (as NO donor) | Potential for generation (via peroxynitrite) | Reaction with superoxide uib.no |

Influence on Oxidative Damage and Anti-Oxidative Enzyme Systems

Nitric oxide (NO) and its derivatives, known as reactive nitrogen species (RNS), can significantly influence oxidative damage and the function of anti-oxidative enzyme systems. nih.govnih.gov Exposure of skeletal muscle to the NO donor this compound has been shown to impair the function of crucial antioxidant enzymes. nih.gov Specifically, this compound treatment resulted in a significant reduction in the activity of catalase (CAT) and glutathione (B108866) peroxidase (GPX), and a dose-dependent inhibition of copper-zinc superoxide dismutase (Cu,Zn-SOD). nih.gov This impairment of the cell's primary antioxidant defenses can contribute to increased oxidative stress and subsequent cellular damage. nih.gov

In contrast to its damaging potential at high concentrations, NO is also considered to have antioxidant and protective effects against oxidative damage under certain conditions. frontiersin.orgnih.gov For example, the NO donor DETA NONOate has been shown to inhibit neurotoxicity caused by hydrogen peroxide (H₂O₂). nih.govnih.gov This neuroprotective effect is thought to occur through the activation of the soluble guanylate cyclase (sGC)-cGMP pathway. nih.govnih.gov In some bacteria, such as Neisseria meningitidis, NO released from this compound decreased the toxicity associated with H₂O₂. psu.edu However, in other organisms like E. coli, the simultaneous exposure to H₂O₂ and this compound led to increased toxicity. portlandpress.compsu.edu

In the context of the Lyme disease spirochete Borrelia burgdorferi, treatment with this compound resulted in nitrosative damage to proteins, particularly those with free or zinc-bound cysteine thiols, rather than causing significant DNA damage or lipid peroxidation. nih.gov

| Enzyme/System | Effect of this compound | Organism/Cell Type |

| Catalase (CAT) | 50% reduction in activity nih.gov | Rat Diaphragm Muscle nih.gov |

| Glutathione Peroxidase (GPX) | 50% reduction in activity nih.gov | Rat Diaphragm Muscle nih.gov |

| Cu,Zn-Superoxide Dismutase (Cu,Zn-SOD) | Dose-dependent inhibition nih.gov | Rat Diaphragm Muscle nih.gov |

| Oxidative Damage (H₂O₂-induced) | Protective effect (by DETA NONOate) | Rat Cortical Neurons nih.govnih.gov |

| H₂O₂ Toxicity | Decreased toxicity | Neisseria meningitidis psu.edu |

| H₂O₂ Toxicity | Increased toxicity | Escherichia coli portlandpress.compsu.edu |

| Protein Damage (Nitrosative) | Damage to cysteine thiols | Borrelia burgdorferi nih.gov |

Nitric oxide (NO) is a known inducer of heme oxygenase-1 (HO-1), a critical enzyme involved in the cellular stress response. frontiersin.orgnih.govaai.org The NO donor this compound has been shown to mimic the effect of lipopolysaccharide (LPS) in inducing the expression of HO-1 in microglia. aai.org This induction suggests that NO is a key mediator in the upregulation of HO-1 in response to inflammatory stimuli. aai.org The induction of HO-1 by NO is considered a significant component of its cytoprotective and antioxidant effects. frontiersin.orgnih.gov

Furthermore, there is evidence of a mutual regulatory interaction between NO and HO-1. While NO induces HO-1 expression, the inhibition of HO-1 can, in turn, lead to increased expression of inducible nitric oxide synthase (iNOS) and consequently higher NO production. aai.org This feedback loop highlights the intricate relationship between these two signaling pathways in modulating cellular responses to stress and inflammation. aai.org In gastric epithelial cells, NO donors have been shown to significantly increase the mRNA and protein levels of HO-1. researchgate.net However, exposure to peroxynitrite, the product of NO and superoxide, can lead to a concentration-dependent, reversible inactivation of both HO-1 and HO-2 activity. nih.gov

| Cell Type | Effect of this compound | Key Finding |

| Microglia | Induces HO-1 expression aai.org | NO mediates LPS-induced HO-1 expression. aai.org |

| Gastric Epithelial Cells | Increases HO-1 mRNA and protein levels researchgate.net | NO is a direct inducer of HO-1. researchgate.net |

| Rat Spleen & Brain Microsomes | Inhibition of HO-1/HO-2 activity (by peroxynitrite) nih.gov | Peroxynitrite can inactivate heme oxygenases. nih.gov |

Impact on NADPH Oxidase Activity and Superoxide Production

Diethylamine NONOate (this compound), as a nitric oxide (NO) donor, exerts complex and sometimes contradictory effects on the activity of NADPH oxidase (NOX) and the subsequent production of superoxide (O₂⁻). The impact appears to be highly dependent on the cell type, the specific NOX isoform, and the surrounding biochemical environment.

In vascular endothelial cells, which are a major source of superoxide in blood vessels, NO donors have been shown to suppress NADPH oxidase activity. Studies using human microvascular endothelial cells (HMEC-1) demonstrated that DETA-NONOate, a related NONOate, leads to a concentration- and time-dependent suppression of superoxide production. nih.gov This inhibitory effect is sustained, persisting for hours after the NO donor is removed. nih.gov The mechanism underlying this suppression is not dependent on the canonical soluble guanylyl cyclase (sGC)/cGMP pathway, the formation of peroxynitrite, or changes in the expression or assembly of NADPH oxidase subunits. nih.gov Instead, the sustained inhibition is achieved through the S-nitrosylation of p47phox, a crucial organizing subunit of the NADPH oxidase complex. nih.gov Restoration of superoxide production upon de-nitrosylation with UV light confirms this mechanism. nih.gov This suggests that NO, released from donors like this compound, can directly modulate and downregulate vascular oxidative stress. nih.gov

Similarly, in plant cells, this compound has been found to inhibit the activity of the respiratory burst oxidase homolog (Rboh), the plant equivalent of NADPH oxidase. In vitro assays on samples from sweet pepper fruits showed that 2 mM this compound significantly inhibited Rboh activity by approximately 30%. mdpi.comresearchgate.net This finding aligns with research in Arabidopsis thaliana, where the AtRbohD isozyme is inhibited via S-nitrosation, leading to reduced superoxide generation. mdpi.com

Conversely, in phagocytic cells like neutrophils, the role of this compound is more intricate. Some studies suggest an inhibitory role, where NO donors were found to impair reactive oxygen species (ROS) production in activated human neutrophils. researchgate.net This inhibition is thought to occur via direct effects on the membrane-bound components of the NADPH oxidase, preventing the assembly of the activated complex. researchgate.net However, other research indicates a more complex, and at times, activating role. For instance, in human polymorphonuclear leucocytes (neutrophils), this compound was observed to enhance the synthesis of 5-oxo-ETE, a lipid mediator whose formation is increased by NADPH oxidase activation. nih.gov Furthermore, a study on β₂ integrin inhibition in neutrophils found that exposure to an NO flux triggers an autocatalytic cascade that involves the activation of both type 2 nitric-oxide synthase (NOS-2) and NADPH oxidase (NOX). nih.gov This activation is a necessary step in the downstream signaling that leads to changes in the cytoskeleton and inhibition of integrin adhesion. nih.gov This suggests that in neutrophils, this compound can, under certain conditions, lead to the activation of NADPH oxidase as part of a specific signaling pathway, rather than causing a general inhibition of superoxide production. nih.gov

The table below summarizes key findings on the effect of this compound on NADPH oxidase activity from various studies.

Table 1: Research Findings on this compound's Effect on NADPH Oxidase and Superoxide Production

| Cell/System Studied | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| Human Microvascular Endothelial Cells (HMEC-1) | Suppression of superoxide production (by DETA-NONOate) | S-nitrosylation of the p47phox subunit | nih.gov |

| Sweet Pepper (Capsicum annuum L.) Fruit | Inhibition of Rboh (NADPH oxidase) activity | Direct inhibition, possibly via S-nitrosation | mdpi.comresearchgate.net |

| Human Neutrophils | Impaired ROS production | Direct effects on membrane components of NADPH oxidase, preventing assembly | researchgate.net |

| Human Neutrophils | Activation of NADPH oxidase as part of a cascade | Triggering an autocatalytic cascade involving NOS-2 and NOX for integrin inhibition | nih.gov |

| Human Neutrophils | Increased synthesis of 5-oxo-ETE (linked to NOX activation) | Interaction with zymosan particles in the presence of this compound | nih.gov |

S-Nitrosylation Mechanisms of Protein Modification

S-nitrosylation is a critical post-translational modification through which nitric oxide (NO) exerts many of its biological effects. This process involves the covalent attachment of an NO moiety to the sulfur atom of a cysteine residue within a protein, forming an S-nitrosothiol (SNO). oup.comscielo.br This reversible modification can alter a protein's function, stability, or localization, analogous to phosphorylation. pnas.org this compound, by releasing NO, serves as a tool to induce and study S-nitrosylation of various protein targets. pnas.orgacs.org

The mechanism of S-nitrosylation can occur through various reactive nitrogen species, including dinitrogen trioxide (N₂O₃), which forms from the reaction of NO with oxygen. oup.comacs.org Alternatively, it can happen via transnitrosation, where a nitroso group is transferred from a low-molecular-weight S-nitrosothiol, like S-nitrosoglutathione (GSNO), to a protein thiol. oup.com

A diverse range of proteins has been identified as targets for S-nitrosylation following treatment with this compound or other NO donors, highlighting the broad impact of this modification.

Signaling and Structural Proteins: In ovine fetoplacental artery endothelial cells, the actin-binding protein cofilin-1 was identified as a major nitrosylated protein after treatment with this compound. oup.com Mass spectrometry revealed that cysteines at positions 80 and 139 are the sites of S-nitrosylation. oup.com This modification enhances the actin-severing activity of cofilin-1, promoting cytoskeleton remodeling and endothelial cell migration. oup.com

Nuclear Receptors: The Estrogen Receptor α (ERα) undergoes S-nitrosylation upon exposure to this compound. pnas.org This modification occurs on specific cysteine residues within the receptor and impairs its ability to bind to DNA at estrogen-responsive elements, thereby altering its transcriptional activity. pnas.org

Enzymes: In Arabidopsis thaliana, peroxiredoxin II E (PrxII E) , an antioxidant enzyme, is S-nitrosylated at Cys-121 following treatment with this compound. oup.com This modification inhibits the enzyme's peroxidase activity. oup.com Similarly, isocitrate lyase in Chlamydomonas reinhardtii is inhibited by nitrosative treatment with this compound. nih.gov

NADPH Oxidase Subunits: As mentioned previously, the p47phox subunit of the NADPH oxidase complex in endothelial cells is a key target for S-nitrosylation by NO, leading to the inhibition of the enzyme's activity. nih.gov

The table below provides examples of proteins that are S-nitrosylated by this compound and the functional consequences of this modification.

Table 2: Protein Targets of this compound-Mediated S-Nitrosylation

| Protein Target | Cell/System | Functional Consequence | Reference |

|---|---|---|---|

| Estrogen Receptor α (ERα) | Purified recombinant protein / MCF-7 cells | Impaired DNA-binding and altered transcriptional activity | pnas.org |

| Cofilin-1 | Ovine fetoplacental artery endothelial cells | Enhanced actin severing activity, promoting cell migration | oup.com |

| p47phox (NADPH Oxidase subunit) | Human microvascular endothelial cells | Inhibition of NADPH oxidase activity and superoxide production | nih.gov |

| Peroxiredoxin II E (PrxII E) | Arabidopsis thaliana | Inhibition of peroxidase activity | oup.com |

| Isocitrate Lyase | Chlamydomonas reinhardtii | Inhibition of enzymatic activity | nih.gov |

Cellular Responses Independent of Nitric Oxide Release

While this compound is primarily characterized as a nitric oxide (NO) donor, with its effects largely attributed to the release of NO and subsequent signaling events like cGMP formation or S-nitrosylation, some evidence points towards cellular responses that are independent of this canonical action. Identifying such effects is challenging, as it requires dissociating the observed outcome from the direct or indirect actions of released NO.

Pharmacological and Physiological Applications of Diethylamine Nonoate

Cardiovascular System Research

The cardiovascular system is a primary area of research for DEA NONOate, as nitric oxide is a key regulator of vascular tone, cardiac function, and endothelial health. nih.govfrontiersin.org

This compound has been shown to directly modulate the contractile function of cardiac muscle. nih.gov In isolated rat ventricular myocytes, this compound exerts a dose-dependent negative inotropic effect, characterized by a reduction in twitch amplitude and an acceleration of relaxation. nih.gov For instance, a 10 μM concentration of DEA/NO was found to reduce twitch amplitude to 83.7% of the control value while also accelerating the time to 50% relaxation to 88.9% of the control. nih.gov These effects occur without significant changes to the intracellular Ca2+ transient, suggesting the compound primarily acts by reducing the sensitivity of myofilaments to calcium. nih.gov This reduction in myofilament Ca2+ responsiveness is believed to result from the phosphorylation of troponin I by cyclic GMP-dependent protein kinase (PKG). nih.gov

Conversely, other studies have reported positive inotropic effects. In isolated guinea-pig myocytes, this compound at 10⁻⁵ M induced a significant 111% increase in contraction amplitude, a potent effect that did not require pre-stimulation with isoprenaline. oup.com This positive inotropic response was observed at concentrations as low as 10⁻⁶ M. oup.com Research comparing cardiac and skeletal muscle found that this compound dose-dependently affects myosin function in both, though cardiac myosin is more sensitive. researchgate.netplos.org The spectrum of acute NO effects, including enhanced myocardial contraction and relaxation, was found to be impaired in moderately diabetic rats, indicating a state of NO resistance in the diabetic myocardium. nih.gov

| Model System | This compound Concentration | Observed Effect on Myocardial Contractility | Key Finding |

|---|---|---|---|

| Rat Ventricular Myocytes | 10 μM | Reduced twitch amplitude (to 83.7% of control) and accelerated relaxation. nih.gov | Negative inotropic effect mediated by reduced myofilament Ca2+ sensitivity. nih.gov |

| Guinea-Pig Myocytes | 10 μM | Increased contraction amplitude by 112%. oup.com | Potent positive inotropic effect independent of isoprenaline. oup.com |

| Langendorff-perfused Rat Hearts | 10 μM | Reduced peak systolic LVP and left ventricular dP/dt max. nih.gov | Negative inotropic effect in whole heart preparation. nih.gov |

| Diabetic Rat Hearts | Not specified | Impaired enhancement of myocardial contraction and relaxation. nih.gov | Evidence of NO resistance in the diabetic myocardium. nih.gov |

This compound is a potent vasodilator, a function derived from its ability to release NO. ontosight.ai The released NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP). ontosight.aiontosight.ai This cGMP increase is a primary mechanism for inducing smooth muscle relaxation and, consequently, vasodilation. ontosight.aiontosight.ai

Studies have demonstrated the vasodilatory effects of this compound across various vascular beds. In rat cerebral arteries, this compound induces dose-dependent vasodilation. physiology.org Research on isolated rat small mesenteric arteries revealed that this compound causes relaxation through both cGMP-dependent and independent mechanisms. nih.govfrontiersin.org In cerebellar slices, this compound application induces a measurable NO flux that corresponds with the dilation of intraparenchymal blood vessels. researchgate.net However, the responsiveness to this compound can be altered in pathological states. For example, during decompensated left ventricular hypertrophy, the vasodilator response to this compound is attenuated. ahajournals.org Similarly, in studies of mice with endothelium-specific deficiencies of amyloid precursor protein, endothelium-independent relaxation to this compound remained unchanged, highlighting its direct action on smooth muscle. nih.gov

| Vascular Bed | Experimental Model | Key Finding on Vasodilation |

|---|---|---|

| Rat Cerebral Arteries | Isolated artery segments | Induces dose-dependent vasodilation, with contributions from both cGMP-dependent and cGMP-independent pathways. physiology.org |

| Rat Small Mesenteric Artery | Isolated artery segments | Relaxation occurs via cGMP-dependent and independent mechanisms. nih.govfrontiersin.org |

| Cerebellar Microvessels | Cerebellar slices | Induces reversible dilation of intraparenchymal blood vessels corresponding with NO flux. researchgate.net |

| Mouse Aorta | Tg2576 mice (Alzheimer's model) | Endothelium-independent relaxations were unaltered, indicating specific endothelial dysfunction in the model. oup.com |

| Mouse Basilar Arteries | APP knockout mice | Endothelium-independent relaxations were unchanged, confirming the direct smooth muscle effect. nih.gov |

| Organ/Model | Condition | Effect of this compound Treatment |

|---|---|---|

| Isolated Rat Heart | 12 hours of hypothermic storage | Significantly improved all hemodynamic parameters and cardiac function. nih.govfrontiersin.orgnih.gov |

| Isolated Rat Heart | 6 hours of hypothermic storage | Significantly improved aortic flow. nih.govfrontiersin.orgnih.gov |

| Isolated Rat Heart | Post-storage reperfusion | Better preservation of coronary artery flow. nih.gov |

Pulmonary hypertension (PH) is a disease characterized by elevated pressure in the pulmonary arteries. mdpi.com Given NO's role as a potent pulmonary vasodilator, NO-based therapies are a key area of investigation. nih.govnih.gov While many studies focus on other NONOates like DETA NONOate due to its longer half-life, the principles of NO donation are relevant. oup.com Research has shown that nebulized NONOates can be effective in animal models of PH. nih.gov this compound has been shown to relax isolated rat small mesenteric arteries, and similar NO-releasing compounds relax rat pulmonary arteries, demonstrating the potential for this class of drugs to affect pulmonary vascular tone. nih.govfrontiersin.org The therapeutic strategies for PH often target the NO-sGC-cGMP pathway to induce vasodilation and slow disease progression. mdpi.com

The vascular endothelium is the primary source of endogenous NO, which is crucial for regulating smooth muscle tone and maintaining vascular health. nih.govfrontiersin.org In conditions of endothelial dysfunction, the bioavailability of NO is reduced. This compound can be used experimentally to bypass the dysfunctional endothelium and directly supply NO to the vascular smooth muscle, helping to distinguish between endothelium-dependent and -independent dysfunction. nih.govoup.com For instance, in mouse models of Alzheimer's disease where endothelium-dependent relaxations are impaired, the relaxation response to this compound remains normal. nih.govoup.com This indicates that the smooth muscle's ability to respond to NO is intact and that the defect lies within the endothelium. nih.govoup.com This application makes this compound a critical tool for studying the mechanisms of vascular protection and the pathophysiology of endothelial dysfunction. nih.gov

Neurobiological Investigations

Nitric oxide is an important signaling molecule in the nervous system, acting as an endogenous neurotransmitter and participating in processes like synaptic plasticity and neuroprotection. ontosight.ainih.govfrontiersin.org this compound is frequently used in neurobiological research to study the effects of exogenous NO on neuronal function. ontosight.ai

Studies have shown that this compound can modulate serotonergic neurotransmission. physiology.orgnih.gov In a model using the pond snail Lymnaea stagnalis, bath application of this compound significantly enhanced the synaptic connection between two identified neurons, an effect mediated by the sGC/cGMP pathway. physiology.orgnih.gov This suggests that NO can enhance postsynaptic responses to serotonin. physiology.orgnih.gov

Furthermore, this compound has been used to investigate the neuroprotective potential of NO. In murine cortical cell cultures, NONOate-type donors, including this compound, were found to decrease neuronal injury induced by NMDA receptor activation. nih.gov This neuroprotection was associated with a reduction in NMDA-stimulated calcium uptake, suggesting that NO can modulate NMDA receptor function. nih.gov Interestingly, the neuroprotective effect did not appear to be a direct antioxidant action or mediated by cGMP in this specific model. nih.gov Other research indicates that NO donors can stimulate a significant increase in extracellular adenosine (B11128) accumulation in rat forebrain neuron cultures, which may contribute to neuroprotective mechanisms. nih.gov

| Neurological System/Model | This compound Application | Observed Effect | Proposed Mechanism |

|---|---|---|---|

| Pond Snail Serotonergic Synapse | Bath application | Enhanced synaptic transmission. physiology.orgnih.gov | Modulation of the sGC/cGMP pathway, enhancing the postsynaptic 5-HT response. physiology.orgnih.gov |

| Murine Cortical Neurons | Co-application with NMDA | Decreased NMDA-induced neuronal injury. nih.gov | Reduction of NMDA-stimulated Ca2+ uptake. nih.gov |

| Rat Forebrain Neurons | Culture exposure | Stimulated large increases in extracellular adenosine. nih.gov | Associated with ATP hydrolysis and inhibition of adenosine kinase activity. nih.gov |

| HT22 Cells (Hypoglycemia model) | Cell stimulation | Upregulation of NO, contributing to neurological injury via protein nitration. rsc.org | Nitration of proteins, particularly α-tubulin. rsc.org |

Modulation of Nerve Conduction and Excitability

Diethylamine (B46881) NONOate (this compound), as a nitric oxide (NO) donor, has been shown to significantly modulate nerve conduction and excitability. Research on isolated rat peripheral nerves, such as the sciatic and vagus nerves, has demonstrated that exposure to this compound at concentrations consistent with inflammatory conditions can lead to a complete and reversible block of the compound action potential (CAP). nih.govphysiology.org This effect is observed in both myelinated and unmyelinated fibers. nih.govphysiology.org The block of nerve conduction is dose-dependent, with higher concentrations of this compound leading to a more rapid and complete cessation of the CAP. physiology.org For instance, in one study, 0.62 mM this compound resulted in a 100% reduction of the CAP in intact rat tibial nerves within approximately 15 minutes. physiology.org

A crucial finding is that the inhibitory effect of NO released from this compound on nerve excitability is highly dependent on the axonal environment. nih.govphysiology.org Specifically, the presence of the connective tissue sheaths surrounding the nerve bundle is necessary for the conduction block to occur. nih.govphysiology.org Removal of these sheaths, a procedure that typically enhances the effects of pharmacological agents, paradoxically prevents the NO-induced block of signal propagation. nih.gov This suggests that an intermediate factor, generated within the endoneurial environment, is required for the action of NO on the axon. nih.gov The mechanism is thought to involve the formation of a nitrosothiol through the reaction of NO with a sulfhydryl group, which then leads to a slow inactivation of Na+ channels. nih.gov This is supported by the observation that S-nitrosocysteine, a compound that can directly transfer a nitrosonium cation (NO+), is effective in blocking conduction in both intact and desheathed nerve preparations. nih.gov

The reversible nature of the conduction block, with function being fully restored upon removal of this compound, suggests a potential role for NO in the transient neurological deficits observed in inflammatory diseases of the nervous system. nih.govphysiology.org

Table 1: Effect of this compound on Compound Action Potential (CAP) in Rat Tibial Nerve

| This compound Concentration | % CAP Reduction | Time to 100% Block (minutes) | Reference |

| 0.062 mM | 24% | N/A | physiology.org |

| 0.12 mM | 54% | N/A | physiology.org |

| 0.3 mM | 100% | Not specified | physiology.org |

| 0.62 mM | 100% | 15 ± 1 | physiology.org |

Effects on Axonal Transport Dynamics

This compound-derived nitric oxide has a significant impact on the transport of essential components along axons. Studies using cultured neurons have revealed that direct application of this compound inhibits the axonal transport of synaptic vesicle precursors, including synaptophysin and synaptotagmin (B1177969) I. jneurosci.orgresearchgate.net This inhibitory effect is mediated through the phosphorylation of c-jun NH2-terminal kinase (JNK). jneurosci.orgresearchgate.net The application of a JNK inhibitor can effectively neutralize the transport-inhibiting effects of the NO donor. jneurosci.org

The mechanism of transport inhibition involves a reduction in the mobile fraction of these synaptic vesicle proteins, meaning a smaller percentage of the proteins are actively moving along the axon at any given time. jneurosci.orgresearchgate.net At later time points following NO donor application, a decrease in the velocity of the transported vesicles is also observed. researchgate.net This breakdown of directed axonal transport can disrupt the delivery of crucial materials to the synapse, potentially impacting synaptic function. jneurosci.org

In addition to synaptic vesicles, nitric oxide donors like this compound can also affect the motility of mitochondria within axons. Elevated levels of nitric oxide have been shown to cause the rapid immobilization of mitochondria, which are vital for meeting the high energy demands of the axon and synapse. nih.gov

Table 2: Effect of this compound on Axonal Transport of Synaptophysin-EGFP

| Treatment | Relative Fluorescence Recovery (FRAP) | Mobile Fraction | Key Finding | Reference |

| Control | Baseline | Normal | Normal anterograde transport | jneurosci.orgresearchgate.net |

| 300 μM DEA/NONOate | Significantly reduced | Significantly reduced | Inhibition of axonal transport | jneurosci.orgresearchgate.net |

| 300 μM DEA/NONOate + JNK Inhibitor | Reverted to near control levels | Not specified | JNK pathway is critical for the inhibitory effect | jneurosci.org |

Influence on Spinal Locomotor Network Activity

The nitric oxide released from this compound has been demonstrated to be a potent modulator of the central pattern generators (CPGs) that govern rhythmic movements, such as locomotion. In studies using isolated spinal cord preparations from neonatal mice, bath application of this compound alters the pharmacologically-induced locomotor-related activity recorded from ventral roots. nih.govnih.gov Specifically, this compound application leads to a concentration-dependent decrease in the frequency of the locomotor rhythm and a modulation of the burst amplitude. nih.govresearchgate.net At lower concentrations, it can enhance the amplitude, while at higher concentrations, it tends to decrease it. nih.govresearchgate.net

This modulation of spinal locomotor network output by NO appears to be mediated, at least in part, through the cGMP signaling pathway. The effects of this compound can be mimicked by the cGMP analog 8-bromo-cGMP, and the effects on both frequency and amplitude can be blocked by an inhibitor of soluble guanylyl cyclase (sGC), the enzyme that synthesizes cGMP. nih.govnih.gov

Similar modulatory roles have been observed in other species. In Xenopus tadpoles, NO donors like this compound cause a depolarization of spinal neurons and can influence the occurrence of spontaneous locomotor activity. physiology.org These findings collectively indicate that NO, supplied by donors such as this compound, acts as a significant neuromodulator within the spinal cord, contributing to the fine-tuning of locomotor behavior by influencing both the timing and intensity of motor output. nih.govnih.gov

Table 3: Concentration-Dependent Effects of this compound on Locomotor Network Frequency in Neonatal Mouse Spinal Cord

| This compound Concentration | % Change in Frequency (from control) | Reference |

| 50 μM | Decrease | researchgate.net |

| 100 μM | Decrease | nih.gov |

| 200 μM | Decrease | researchgate.net |

| 400 μM | Decrease | nih.gov |

Neuroprotective Properties Against Oxidative Stress

Nitric oxide (NO) is recognized for its dual role in the nervous system, capable of being both neuroprotective and neurotoxic. The neuroprotective effects of NO are often associated with its function as an antioxidant, where it can directly counteract oxidative damage. nih.gov NO is involved in cellular protection through mechanisms such as the activation of soluble guanylyl cyclase (sGC) to increase cGMP concentrations and the induction of heme oxygenase-1 (HO-1), a key enzyme in the cellular stress response. nih.gov

However, the efficacy of this compound as a neuroprotective agent against oxidative stress may be context-dependent, particularly due to its rapid NO release kinetics. In one study investigating oligodendrocyte toxicity from cystine deprivation (which leads to intracellular glutathione (B108866) depletion), this compound, with a half-life of minutes, did not confer protection. nih.gov In contrast, NO donors with longer half-lives measured in hours were protective, suggesting that sustained NO release is necessary to counteract the slowly evolving oxidative stress in this model. nih.gov

Conversely, in a neonatal rat model of stroke, administration of this compound was shown to significantly increase NO concentrations in the cortex. ahajournals.orgahajournals.org In this context of ischemia-reperfusion injury, inhaled NO, which would similarly increase local NO concentrations, was found to be neuroprotective by reducing infarct volume and cellular damage, partly by improving cerebral blood flow to the ischemic tissue. ahajournals.orgahajournals.org This suggests that the rapid, localized increase in NO from a donor like this compound could be beneficial in acute ischemic settings. ahajournals.org

Immunological and Inflammatory Responses

Inhibition of Mast Cell Activation and Mediator Release

This compound has been identified as an effective inhibitor of mast cell activation, a key event in allergic and inflammatory reactions. nih.govresearchgate.net Studies on human cultured mast cells have shown that this compound can suppress immunoglobulin E (IgE)-dependent degranulation and the subsequent release of inflammatory mediators like histamine (B1213489). nih.govdntb.gov.ua

A critical factor for this inhibitory action is the timing of NO availability. This compound, which has a rapid NO release rate, is only effective at inhibiting histamine release when it is added to the mast cells at the same time as the activating stimulus (e.g., anti-IgE). nih.govresearchgate.net NO donors with slower release kinetics fail to produce this inhibitory effect under similar conditions. nih.govresearchgate.net This indicates that a sufficient concentration of NO must be present inside the mast cell at the precise moment of activation to interfere with the signaling cascade leading to degranulation. nih.gov

The inhibitory effect of this compound can be reversed by NO scavengers and potentiated by antioxidants such as N-acetylcysteine (NAC), which likely increases the bioavailability of NO. nih.govdntb.gov.ua The downstream mechanism is thought to involve the cGMP-dependent pathway, as other research has shown this pathway contributes to the inhibitory actions of NO on human mast cells. nih.gov These findings highlight the potential for rapid-release NO donors to modulate mast cell-mediated allergic inflammation. nih.gov

Table 4: Effect of NO Donors on Anti-IgE-Induced Histamine Release from Human Mast Cells

| NO Donor | NO Release Kinetics | Inhibition of Histamine Release (when added at time of activation) | Reference |

| This compound | Rapid | Yes | nih.govresearchgate.net |

| MAHMA NONOate | Rapid | Yes | nih.govresearchgate.net |

| Slow-release donors | Slow | No | nih.gov |

Role in Macrophage-Mediated Antimicrobial Defense

Nitric oxide is a fundamental component of the innate immune response, serving as a major effector molecule in the macrophage-mediated attack on pathogens. researchgate.netnih.gov this compound, by releasing NO, can contribute significantly to antimicrobial defense. Direct application of this compound has been shown to have potent bactericidal effects. A pilot study demonstrated that this compound could inhibit the growth of Escherichia coli with high efficacy, achieving a 99.9% reduction in the bacteria, comparable to the antibiotic ciprofloxacin. nih.gov

Beyond its direct antimicrobial activity, NO from this compound can also enhance the defensive capabilities of immune cells. Research has shown that human alpha-1-antitrypsin (hAAT), when S-nitrosylated in a process using this compound, gains the ability to augment macrophage-mediated killing of intracellular bacteria, such as Salmonella typhi. nih.gov The S-nitrosylated protein (S-NO-hAAT) was found to trigger a pro-inflammatory and antibacterial phenotype in macrophages, enhancing their ability to clear the infection, whereas unmodified hAAT had no such effect. nih.gov This suggests that in an NO-rich environment, such as at a site of infection where macrophages are active, NO can modify host proteins to amplify the antimicrobial response.

Cancer Biology Research

The role of nitric oxide in cancer is complex and often appears contradictory, with studies demonstrating both pro- and anti-proliferative effects. This compound, as a source of NO, has been instrumental in elucidating these dual actions in various cancer cell lines. The ultimate effect of NO on cancer cell proliferation appears to be highly dependent on its concentration, the specific type of cancer, and the cellular microenvironment.

At lower concentrations, NO can promote cancer cell proliferation. This pro-proliferative effect has been observed in human breast cancer cells, where nanomolar concentrations of NO released from DETA-NONOate (a related NONOate) were found to increase cell proliferation by stimulating protein synthesis through the mTOR/eIF4E pathway. aacrjournals.org Similarly, in head and neck squamous cell carcinoma (HNSCC) cells, lower concentrations of this compound (5-200 µM) were reported to have pro-proliferative effects. spandidos-publications.comnih.gov This was, in some cases, associated with an upregulation of glucose transporters and an increase in glycolysis, providing the necessary energy for rapid cell division. spandidos-publications.comnih.gov

Conversely, at higher concentrations, NO can exhibit anti-proliferative and even cytotoxic effects on cancer cells. In HNSCC cells, this compound concentrations greater than 200 µM were found to be anti-proliferative. spandidos-publications.comnih.gov High concentrations of this compound (6.5-8.5 mM) have also been shown to induce apoptosis in NO-adapted HNSCC cells. iiarjournals.org In oral squamous cell carcinoma cells, a high concentration of DETA-NONOate (500µM) suppressed proliferation under both normal and low-oxygen conditions. clinmedjournals.org These anti-proliferative effects are thought to be mediated by various mechanisms, including the induction of cell cycle arrest, apoptosis, and the inhibition of key signaling pathways involved in cell growth and survival.

Table 2: Effects of this compound on Cancer Cell Proliferation

| Cancer Type | Concentration | Effect | Mechanism | References |

|---|---|---|---|---|

| Head and Neck Squamous Cell Carcinoma (HNSCC) | 5-200 µM | Pro-proliferative | Upregulation of glucose transporters, increased glycolysis | spandidos-publications.comnih.gov |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | >200 µM | Anti-proliferative | Not specified | spandidos-publications.comnih.gov |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | 6.5-8.5 mM | Apoptosis in NO-adapted cells | Not specified | iiarjournals.org |

| Human Breast Cancer (using DETA-NONOate) | Nanomolar | Pro-proliferative | Increased protein synthesis via mTOR/eIF4E pathway | aacrjournals.org |

| Oral Squamous Cell Carcinoma (using DETA-NONOate) | 500 µM | Anti-proliferative | Suppression of proliferation | clinmedjournals.org |

Impact on Cancer Cell Glycolysis and Metabolic Pathways

Diethylamine NONOate (this compound), as a nitric oxide (NO) donor, exhibits a complex, often concentration-dependent, influence on the metabolic profile of cancer cells, particularly on glycolysis. nih.gov This process is a critical source of energy for rapidly proliferating tumor cells. nih.gov The effects of NO released from this compound can be either pro-proliferative and pro-glycolytic or anti-proliferative, depending on the concentration and the specific cancer cell line. nih.govnih.gov

Similar biphasic roles of NO have been observed in other cancers. In ovarian cancer, for example, low concentrations of NO (≤100 nM) promote glycolysis and cell proliferation, whereas higher concentrations (≥500 nM) have an anti-tumorigenic effect by inhibiting these processes. researchgate.net The mechanism in some cases may not be directly tied to glycolysis; for instance, NO can also influence other pathways like the EGF receptor (EGFR), PI3K/AKT, and MAPK pathways, which are known to be involved in breast cancer cell proliferation. nih.gov High doses of related NONOates, such as DetaNONOate, have also been noted to have anti-cancer effects by impacting mitochondrial bioenergetics. uab.edu

Table 1: Effects of this compound on Glycolysis in Head and Neck Squamous Carcinoma Cell (HNSCC) Lines

| Cell Line | This compound Concentration | Effect on Proliferation | Effect on Glycolysis | Key Molecular Changes |

|---|---|---|---|---|

| HN18 | 5 µM | Pro-proliferative | Stimulated | Upregulated GLUT1 and GLUT2 gene expression; Increased Hexokinase (HK) activity; Increased lactate (B86563) production. nih.govnih.gov |

| HN17 | 5-20 µM | Pro-proliferative | Not significantly affected | Enhanced GLUT2, GLUT3, and GLUT4 gene expression. nih.govnih.gov |

| HN30 | 5-20 µM | Pro-proliferative | Not significantly affected | Enhanced GLUT2, GLUT3, and GLUT4 gene expression. nih.govnih.gov |

| HNSCC (General) | >200 µM | Anti-proliferative | Not specified | General inhibition of cell growth. nih.govnih.gov |

Induction of Apoptosis in Malignant Cells via Peroxynitrite-Dependent Signaling

The pro-apoptotic activity of Diethylamine NONOate in malignant cells is primarily mediated through a well-defined, indirect signaling pathway involving peroxynitrite. allenpress.com This mechanism is selective for malignant cells, often due to their expression of NADPH oxidase-1 (NOX1), which generates extracellular superoxide (B77818) anions. nih.gov The nitric oxide (NO) released from this compound rapidly reacts with these superoxide anions to form the highly reactive species, peroxynitrite (ONOO⁻). allenpress.com

This process is critically dependent on the presence of both NO and superoxide anions. allenpress.com The induction of apoptosis can be nullified by scavenging superoxide anions with superoxide dismutase (SOD) or by using peroxynitrite decomposition catalysts like FeTPPS. allenpress.com This confirms that the apoptotic effect is not a direct action of this compound itself but is a consequence of peroxynitrite formation. allenpress.com

Following its formation, peroxynitrite is protonated to peroxynitrous acid (ONOOH), which then spontaneously decomposes into highly reactive intermediates, including the hydroxyl radical (•OH) and nitrogen dioxide (NO₂). allenpress.com These radicals are potent oxidizing agents that can induce lipid peroxidation in the cell membrane, ultimately triggering the mitochondrial pathway of apoptosis. nih.gov This signaling cascade involves the activation of caspase-9 and caspase-3. nih.gov The entire process is dependent on extracellular reactive oxygen and nitrogen species (ROS/RNS) signaling, which can be inhibited by factors that interfere with the key components of the pathway, such as catalase, which can decompose peroxynitrite. nih.govoup.commdpi.com

Table 2: Key Components in this compound-Induced Apoptosis via Peroxynitrite Signaling

| Component | Role in Pathway | Effect of Inhibition/Scavenging |

|---|---|---|

| This compound | Source of nitric oxide (NO). allenpress.com | Prevents the formation of peroxynitrite and subsequent apoptosis. allenpress.com |

| Superoxide Anion (O₂⁻) | Reacts with NO to form peroxynitrite. allenpress.com | Abrogates apoptosis induction (e.g., via SOD). allenpress.com |

| Peroxynitrite (ONOO⁻) | Key signaling molecule; precursor to damaging radicals. allenpress.comnih.gov | Prevents apoptosis (e.g., via FeTPPS). allenpress.com |

| Hydroxyl Radical (•OH) | Induces lipid peroxidation and triggers apoptosis. allenpress.comnih.gov | Prevents apoptosis (e.g., via DMTU). nih.gov |

| Caspase-9 / Caspase-3 | Executioner caspases in the mitochondrial apoptosis pathway. nih.gov | Inhibition blocks the final steps of cell death. nih.gov |

Other Biological Systems

Effects on Pollen Tube Growth and Gene Expression

In plant biology, Diethylamine NONOate has been utilized as an exogenous source of nitric oxide to study its role in developmental processes, particularly pollen germination and tube growth. Research in Camellia sinensis (tea plant) demonstrates that NO, and by extension this compound, acts as a negative regulator of pollen tube growth. plos.orgmdpi.com

Treatment with this compound significantly inhibits both pollen germination and the elongation of the pollen tube in a dose-dependent manner. plos.orgmdpi.com For example, in C. sinensis, concentrations from 25 µM to 100 µM progressively reduced the length of pollen tubes. plos.org This inhibitory effect can be largely reversed by the presence of an NO scavenger like cPTIO, confirming that the effect is specifically due to the released nitric oxide. plos.orgnih.gov

The application of this compound also leads to significant changes in gene expression. Transcriptomic analysis of C. sinensis pollen tubes treated with 25 µM this compound revealed 221 differentially expressed genes, with 117 being up-regulated and 104 down-regulated. nih.gov These genes are involved in several key signaling pathways, including those related to cGMP, calcium (Ca²⁺), reactive oxygen species (ROS), and pH regulation. nih.gov Specifically, this compound treatment was shown to increase cGMP content in pollen tubes, and its inhibitory effects on growth were linked to a cGMP-dependent signaling pathway. plos.org Furthermore, in Arabidopsis, the dgk4 mutant, which has a defective response to NO, shows less sensitivity to the growth-inhibiting effects of this compound, reinforcing the link between NO signaling and pollen tube development. biologists.com

Table 3: Effects of this compound on Pollen Growth and Gene Expression

| Plant Species | This compound Concentration | Effect on Pollen Tube Growth | Associated Molecular/Genetic Changes |

|---|---|---|---|

| Camellia sinensis | 25-100 µM | Dose-dependent inhibition of germination and tube elongation. plos.org | Increased NOS-like activity and NO production; Increased cGMP content; Altered expression of 221 genes related to cGMP, Ca²⁺, and ROS signaling. plos.orgnih.gov |

| Arabidopsis thaliana | Not specified | Inhibition of pollen tube growth. biologists.com | Growth inhibition is less pronounced in dgk4 mutants, suggesting involvement of Diacylglycerol Kinase 4 in the NO signaling pathway. biologists.com |

| Lilium longiflorum | Not specified | Negative regulation of pollen tube growth rate. mdpi.com | Effect is reversed by NO scavengers. mdpi.com |

Methodological Approaches for Studying Diethylamine Nonoate

In Vitro Experimental Models

In vitro models are fundamental for dissecting the direct cellular and molecular mechanisms of action of DEA NONOate. These systems offer a controlled environment to study its effects on specific cell types and tissues, minimizing the complex systemic variables present in whole organisms.

Cell culture systems represent a cornerstone in the study of this compound, providing insights into its influence on cellular proliferation, signaling, and viability.

Human Endothelial Cells: In studies involving human umbilical vein endothelial cells (HUVECs), this compound has been used to investigate the role of NO in vascular permeability. Research has shown that NO can alter the expression and organization of vascular endothelial (VE)-cadherin, a key component of endothelial cell junctions.

Neurons: The effects of this compound on neuronal cells have been explored in the context of neurotoxicity and neuroprotection. While high concentrations of NO can be toxic to neurons, studies have also investigated the potential protective effects of NO donors like this compound against oxidative stress-induced neuronal cell death.

Mast Cells: Research on human cultured mast cells has utilized this compound to understand the role of exogenous NO in modulating allergic and inflammatory responses. These studies have demonstrated that this compound can inhibit the release of histamine (B1213489) and other inflammatory mediators from mast cells, with the effectiveness being dependent on the kinetics of NO release.

Cancer Cell Lines: The impact of this compound on cancer cells is multifaceted, with studies on various cell lines, including ovarian cancer and head and neck squamous cell carcinoma (HNSCC), revealing dose-dependent effects. Low concentrations of this compound have been observed to promote cell proliferation, while higher concentrations tend to have anti-proliferative or cytotoxic effects. For instance, in HNSCC cell lines, lower concentrations of this compound were found to have pro-proliferative effects, whereas concentrations above 200 µM exhibited anti-proliferative actions.

Bacterial Cultures: The antimicrobial properties of this compound have been investigated using bacterial culture systems. A notable study on Escherichia coli demonstrated that this compound can significantly inhibit bacterial growth. At a concentration of 65 mM, it achieved a 99.9% reduction in E. coli growth, an efficacy comparable to the antibiotic ciprofloxacin.

| Cell Type/Organism | Experimental Focus | Key Findings with this compound |

|---|---|---|

| Human Endothelial Cells (HUVECs) | Vascular Permeability | Alters VE-cadherin expression and organization. |

| Neurons | Neuroprotection/Neurotoxicity | Exhibits dose-dependent effects on neuronal viability in the context of oxidative stress. |

| Human Mast Cells | Allergic and Inflammatory Response | Inhibits histamine release in a manner dependent on NO release kinetics. |

| Cancer Cell Lines (e.g., Ovarian, HNSCC) | Cell Proliferation | Shows dose-dependent effects; low concentrations can be pro-proliferative, while high concentrations are anti-proliferative. |

| Bacterial Cultures (e.g., E. coli) | Antimicrobial Activity | At 65 mM, inhibits E. coli growth by 99.9%. nih.gov |

Isolated organ and tissue preparations provide a bridge between cell culture studies and in vivo models, allowing for the examination of this compound's effects on the integrated function of a whole organ or tissue in a controlled ex vivo environment.

Isolated Hearts: The Langendorff-perfused isolated heart model has been instrumental in studying the direct cardiac effects of this compound. In neonatal rat hearts, low concentrations of this compound were found to significantly increase the tolerance to ischemia-reperfusion injury.

Vascular Rings: Isolated vascular rings, such as those from the rat small mesenteric artery, are commonly used to assess the vasoactive properties of compounds. Studies using this model have shown that this compound evokes sustained relaxation in pre-contracted arterial segments. This relaxation is mediated by both cyclic guanosine (B1672433) monophosphate (cGMP)-dependent and -independent mechanisms.

Cardiomyocytes: Investigations using isolated cardiomyocytes have helped to elucidate the effects of this compound on cardiac contractility at the cellular level. These studies have shown that this compound can reduce contractility in rat cardiomyocytes.

| Preparation | Experimental Focus | Key Findings with this compound |

|---|---|---|

| Isolated Hearts (Langendorff) | Cardioprotection | Increases tolerance to ischemia-reperfusion injury in neonatal rat hearts. nih.gov |

| Vascular Rings (Rat Mesenteric Artery) | Vasodilation | Induces sustained relaxation through cGMP-dependent and -independent pathways. |

| Cardiomyocytes | Cardiac Contractility | Reduces contractility in isolated rat cardiomyocytes. |

In Vivo Animal Models